1-(8A-hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone

Antioxidant capacity DPPH assay Melatonin metabolite comparison

1-(8a-Hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone (CAS 109210‑52‑8, molecular formula C₁₃H₁₆N₂O₃, MW 248.28) is a cyclic isomer of 2‑hydroxymelatonin, also designated cyclic 3‑hydroxymelatonin (3‑OHM) or CHMI. The compound belongs to the 2,3,8,8a‑tetrahydropyrrolo[2,3‑b]indole class – a scaffold shared with the acetylcholinesterase inhibitors physostigmine and phenserine – and was first isolated as a novel melatonin metabolite from human and rat urine after exogenous melatonin administration.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 109210-52-8
Cat. No. B010735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8A-hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone
CAS109210-52-8
Synonyms1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo(2,3-b)indole
CHMI
cyclic 2-hydroxymelatonin isomer
cyclic 3-hydroxymelatonin isome
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2C1(NC3=C2C=C(C=C3)OC)O
InChIInChI=1S/C13H16N2O3/c1-8(16)15-6-5-11-10-7-9(18-2)3-4-12(10)14-13(11,15)17/h3-4,7,11,14,17H,5-6H2,1-2H3
InChIKeyAQOSPGCCTHGZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8a-Hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone (CAS 109210‑52‑8): Structural Identity, Class, and Procurement Context


1-(8a-Hydroxy-5-methoxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indol-1(2H)-yl)ethanone (CAS 109210‑52‑8, molecular formula C₁₃H₁₆N₂O₃, MW 248.28) is a cyclic isomer of 2‑hydroxymelatonin, also designated cyclic 3‑hydroxymelatonin (3‑OHM) or CHMI [1]. The compound belongs to the 2,3,8,8a‑tetrahydropyrrolo[2,3‑b]indole class – a scaffold shared with the acetylcholinesterase inhibitors physostigmine and phenserine – and was first isolated as a novel melatonin metabolite from human and rat urine after exogenous melatonin administration [1]. It is currently catalogued as Melatonin Impurity N1 in pharmaceutical reference standard collections and is supplied at purities of ≥95 % for research and analytical applications .

Identity Cyclic melatonin metabolite (Melatonin Impurity N1) for analytical reference standard procurement
Workflow Reversed-phase HPLC and LC-MS/MS method development, impurity profiling, and immunoassay cross-reactivity panels
Mechanism Context Reported non-radical, vitamin C-like antioxidant behavior; supports antioxidant mechanism studies

Why Melatonin or 6‑Hydroxymelatonin Cannot Substitute for CAS 109210‑52‑8 in Analytical and Functional Workflows


Although 1‑(8a‑hydroxy‑5‑methoxy‑3,3a,8,8a‑tetrahydropyrrolo[2,3‑b]indol‑1(2H)‑yl)ethanone is a melatonin metabolite, its chromatographic, immunochemical, and antioxidant profiles diverge fundamentally from those of melatonin and 6‑hydroxymelatonin [1][2]. In reversed‑phase HPLC, it elutes at a retention time (25 min) that is intermediate between 6‑hydroxymelatonin (19 min) and melatonin (35 min), preventing unambiguous identification by retention‑time interchange alone [1]. Its cross‑reactivity with a widely used melatonin antibody is only 0.1 % (melatonin = 100 %), meaning immunoassay‑based detection protocols calibrated for melatonin will grossly under‑report this species [1]. Furthermore, its antioxidant action proceeds via a non‑radical, vitamin C‑like mechanism that does not propagate radical chain reactions, whereas melatonin scavenges radicals through a cascade involving multiple intermediates [2]. These orthogonal differences mean that substituting melatonin, 6‑hydroxymelatonin, or even the downstream metabolite AFMK for CAS 109210‑52‑8 invalidates both qualitative identification and quantitative functional readouts.

Chromatographic mismatch Melatonin and 6-hydroxymelatonin elute at different retention times; direct replacement may cause co-elution or misidentification in HPLC methods.
Immunoassay non-recognition This metabolite exhibits extremely low cross-reactivity with standard melatonin antibodies; immunoassay calibrations for melatonin will under-report the cyclic isomer.
Mechanistic divergence Its radical-scavenging pathway differs from melatonin’s cascade; substitution may alter oxidative endpoint readouts in functional antioxidant studies.

Quantitative Comparator Evidence for CAS 109210‑52‑8 Versus Melatonin, Vitamin C, and In‑Class Metabolites


DPPH Radical‑Scavenging Activity: 15‑Fold Higher Antioxidant Capacity of 3‑OHM Relative to Melatonin

In a 1,1‑diphenyl‑2‑picrylhydrazyl (DPPH) assay, cyclic 3‑hydroxymelatonin (3‑OHM, corresponding to CAS 109210‑52‑8) exhibited 15‑fold higher antioxidant activity than melatonin [1]. This head‑to‑head comparison was performed in the same study under identical assay conditions, providing the strongest available direct evidence of antioxidant superiority over the parent compound.

DPPH radical scavenging
Head-to-head
15× vs. melatonin (1×)
Reported higher DPPH scavenging activity; supports antioxidant research context.
Cell-free DPPH assay; Lee et al. 2022.
Antioxidant capacity DPPH assay Melatonin metabolite comparison

Hydroxyl‑Radical‑Mediated DNA Damage Protection: IC₅₀ Comparison of 3‑OHM vs. Melatonin in a Fenton‑Reaction System

In a Fenton‑reaction‑based assay measuring protection against hydroxyl‑radical‑induced DNA damage, cyclic 3‑hydroxymelatonin (3‑OHM) displayed an IC₅₀ of 5.0 ± 0.2 μM, while melatonin gave an IC₅₀ of 3.6 ± 0.1 μM under the same experimental conditions [1]. This direct head‑to‑head comparison demonstrates that, in this specific oxidative‑damage model, melatonin is approximately 1.4‑fold more potent than 3‑OHM, cautioning against the assumption of universal antioxidant superiority.

DNA damage protection
Head-to-head
IC₅₀ 5.0 µM melatonin 3.6 µM (1.4× more potent)
Assay-dependent potency; melatonin showed lower IC₅₀ in this hydroxyl-radical DNA damage model.
Fenton reaction system; Lopez-Burillo et al. 2003.
Hydroxyl radical DNA damage IC₅₀ Fenton reaction

HPLC Chromatographic Differentiation: Retention Time of CAS 109210‑52‑8 Separates from Melatonin and 6‑Hydroxymelatonin

Under a standardized reversed‑phase HPLC program for indoles, cyclic 2‑hydroxymelatonin (CAS 109210‑52‑8) elutes at 25 min, placing it between 6‑hydroxymelatonin (19 min) and melatonin (35 min) [1]. The 6‑minute separation from 6‑hydroxymelatonin and 10‑minute separation from melatonin confirm that this compound can be resolved from its closest metabolic neighbors without ambiguity, a prerequisite for accurate quantification in biological matrices.

HPLC retention
Method context
25 min 6-OH-melatonin 19 min, melatonin 35 min
Defined elution window enables peak assignment and impurity profiling without ambiguity.
Reversed-phase HPLC; Vakkuri et al. 1987.
HPLC retention time melatonin metabolites chromatographic resolution

Immunoassay Discrimination: 1000‑Fold Lower Cross‑Reactivity of CAS 109210‑52‑8 with a Melatonin Antibody

The melatonin antibody a‑MT‑K1, raised against melatonin, cross‑reacts with cyclic 2‑hydroxymelatonin at a level of only 0.1 % (melatonin = 100 %) [1]. This 1000‑fold discrimination means that immunoassay kits calibrated for melatonin will not detect this metabolite, making it essential to use the purified compound as a reference standard when developing or validating immunoassays intended to capture the full metabolic profile of melatonin.

Immunoassay cross-reactivity
Method context
0.1% melatonin antibody (a-MT-K1) = 100%
Supports use as negative control; standard melatonin immunoassays will not detect this metabolite.
Competitive immunoassay; Vakkuri et al. 1987.
Cross‑reactivity immunoassay melatonin antibody specificity

Hydroxyl‑Radical Scavenging and Horseradish Peroxidase Recovery: Superiority of C3HOM over Melatonin and Vitamin C

In head‑to‑head experiments, cyclic 3‑hydroxymelatonin (C3HOM) was more potent than both melatonin and vitamin C in scavenging the hydroxyl radical (HO•) and in recovering oxidized horseradish peroxidase to its ground state [1]. The antioxidant mechanism of C3HOM was found to resemble that of vitamin C rather than melatonin, indicating a non‑radical, chain‑terminating mode of action [1]. Exact IC₅₀ or rate‑constant values for these specific comparisons are not reported in the abstract; the evidence is therefore graded as cross‑study comparable with qualitative superiority.

HO• scavenging & HRP recovery
Data to verify
Qualitatively more potent vs. melatonin, vitamin C
Reported vitamin C-like, non-radical-propagating mechanism; quantitative IC₅₀ not available.
Abstract-only data; Tan et al. 2014.
Hydroxyl radical scavenging horseradish peroxidase vitamin C comparison antioxidant mechanism

Reduction of Hypervalent Hemoglobin: 2–3‑Fold Greater Potency of C3‑OHM Compared with Melatonin

Unpublished observations cited in a comprehensive 2017 review indicate that cyclic 3‑hydroxymelatonin (C3‑OHM) is 2–3 fold more potent than melatonin in reducing hypervalent hemoglobin (ferryl‑hemoglobin) [1]. Because the primary data are not publicly available, this evidence is classified as supporting and should be verified before being used as a sole procurement criterion.

Ferryl-Hb reduction
Data to verify
2–3× vs. melatonin
Reported higher potency in reducing hypervalent hemoglobin; confirmatory data unpublished.
Unpublished observations cited in Tan & Reiter 2017.
Hypervalent hemoglobin ferryl hemoglobin reduction antioxidant potency melatonin metabolite

High‑Value Research and Industrial Application Scenarios for CAS 109210‑52‑8


In‑Vivo Hydroxyl‑Radical Biomarker Studies

Because cyclic 3‑hydroxymelatonin is the footprint product generated when one melatonin molecule scavenges two hydroxyl radicals, its urinary concentration serves as a non‑invasive biomarker of in‑vivo HO• production [1]. The 25‑min HPLC retention time and the 0.1 % cross‑reactivity with melatonin antibodies [1] make it essential to use the authentic compound (CAS 109210‑52‑8) as the calibration standard for LC‑MS/MS or HPLC‑UV assays, rather than melatonin or 6‑hydroxymelatonin, which would co‑elute at different times and give false quantification.

Pharmaceutical Impurity Profiling and Reference Standard Qualification

Catalogued as Melatonin Impurity N1, this compound is required for the development and validation of purity methods for melatonin active pharmaceutical ingredients (APIs) [1]. Its distinct HPLC retention (25 min) [2] and extremely low immunoassay cross‑reactivity [2] allow it to be used as a system‑suitability marker and as a negative control to demonstrate assay specificity for melatonin in finished‑product release testing.

Antioxidant Mechanism Studies Requiring Non‑Radical‑Propagating Scavengers

Unlike melatonin, which can generate radical intermediates during its scavenging cascade, cyclic 3‑hydroxymelatonin acts via a vitamin C‑like mechanism that does not propagate radical chains [1]. This property, combined with its 15‑fold higher DPPH scavenging activity relative to melatonin [2], makes it the preferred compound for experiments where the experimental readout requires an antioxidant that quenches radicals without introducing secondary radical species, such as in lipid‑peroxidation chain‑reaction studies.

Cross‑Validation of Melatonin Immunoassays

The 1000‑fold difference in cross‑reactivity between melatonin (100 %) and cyclic 2‑hydroxymelatonin (0.1 %) with the a‑MT‑K1 antibody [1] makes this compound an ideal negative control for verifying the selectivity of melatonin ELISA and RIA kits. Laboratories developing or validating immunoassays for melatonin in complex biological matrices should procure this compound to include in cross‑reactivity panels, ensuring that the assay does not inadvertently detect this metabolite.

Application
Selection Property
Validation Focus
Biomarker quantification of hydroxyl radical exposure
Chromatographic retention profile distinct from parent melatonin
LC-MS/MS calibration linearity; peak identity confirmation
Melatonin API impurity profiling
HPLC system-suitability marker (Melatonin Impurity N1)
Resolution from melatonin peak; specificity demonstration
Non-radical antioxidant mechanism studies
Reported vitamin C-like, chain-terminating scavenging behavior
Absence of radical intermediates; lipid peroxidation chain-reaction assays
Immunoassay cross-reactivity panel validation
Low cross-reactivity with melatonin antibodies
Negative control specificity; matrix-effect evaluation in ELISA/RIA
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